Bromodichloromethane

Übersicht

Beschreibung

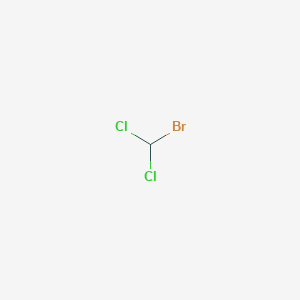

Bromodichloromethane is a trihalomethane with the chemical formula CHBrCl₂. It is a colorless, nonflammable liquid that can dissolve in water and evaporate into the air . This compound is primarily produced as a byproduct during the chlorine disinfection process of drinking water . It is also naturally produced in small quantities by algae in the oceans . This compound has been classified by the US Environmental Protection Agency as a probable human carcinogen .

Vorbereitungsmethoden

Bromodichloromethane can be synthesized by treating a mixture of chloroform and bromoform with triethyl-benzylammonium chloride and sodium hydroxide . This method involves the use of phase-transfer catalysis to facilitate the reaction between the organic and aqueous phases. Industrial production of this compound is limited, and it is mainly produced in small quantities for use as a reagent or intermediate in organic chemistry .

Analyse Chemischer Reaktionen

Bromodichloromethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction conditions typically involve controlled temperatures and the presence of catalysts.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

Bromodichloromethane is a colorless liquid with a distinct odor, classified as a trihalomethane. It is produced through the chlorination of organic compounds and is often found as a by-product of drinking water disinfection processes. Its chemical structure allows it to participate in various chemical reactions, making it useful in organic synthesis.

Toxicology Studies

BDCMM has been extensively studied for its toxicological effects, particularly its carcinogenic potential. Research indicates that BDCMM can induce tumors in laboratory animals, highlighting its relevance in cancer research:

- Carcinogenicity Studies : In long-term studies involving Fischer 344 rats and B6C3F1 mice, BDCMM was administered via oral gavage. The results demonstrated significant increases in liver and kidney tumors, particularly adenocarcinomas of the large intestine .

- Mutagenicity Testing : BDCMM has shown mutagenic properties in various assays, indicating potential genetic damage under certain conditions. For instance, it was found to be mutagenic in Salmonella typhimurium strains without metabolic activation .

| Study Type | Organisms Used | Key Findings |

|---|---|---|

| Carcinogenicity | Fischer 344 rats | Increased incidence of liver tumors |

| B6C3F1 mice | Significant adenocarcinomas of the large intestine | |

| Mutagenicity | Salmonella typhimurium | Induced mutations without liver homogenate |

Environmental Studies

BDCMM's presence as a contaminant in drinking water systems has led to numerous environmental studies:

- Disinfection By-products : As a by-product of chlorination in drinking water treatment, BDCMM has raised concerns regarding public health risks associated with long-term exposure. Studies have linked elevated levels of trihalomethanes (including BDCMM) to adverse reproductive outcomes and developmental toxicity .

- Remediation Research : BDCMM's behavior in contaminated sites has been investigated using steam-enhanced remediation techniques. Research at Loring Air Force Base highlighted the effectiveness of these methods in removing volatile organic compounds, including BDCMM, from fractured rock environments .

Case Study 1: Cancer Risk Assessment

A comprehensive risk assessment conducted by the U.S. Environmental Protection Agency (EPA) evaluated the carcinogenic potential of BDCMM based on animal studies. The findings indicated a clear association between exposure levels and tumor development, particularly in the liver and kidneys. This assessment is critical for establishing regulatory guidelines for safe drinking water levels.

Case Study 2: Public Health Implications

An epidemiological study reviewed multiple reports linking BDCMM exposure to adverse developmental outcomes. The analysis concluded that while some studies indicated increased risks, others did not find significant associations. This inconsistency underscores the need for further research to clarify the health impacts of BDCMM on human populations .

Wirkmechanismus

The mechanism of action of bromodichloromethane involves its cytotoxic, genotoxic, and mutagenic effects . It can cause DNA damage and induce cell proliferation in various tissues. The compound is metabolized in the liver, where it can form reactive intermediates that interact with cellular macromolecules, leading to toxic effects . The molecular targets and pathways involved include cytochrome P450 enzymes and glutathione S-transferases .

Vergleich Mit ähnlichen Verbindungen

Bromodichloromethane is part of the trihalomethane group, which includes similar compounds such as chloroform, bromoform, and dibromochloromethane . Compared to these compounds, this compound is unique in its specific combination of bromine and chlorine atoms, which influences its chemical reactivity and toxicity. For example:

Chloroform (CHCl₃): Primarily cytotoxic, with different metabolic pathways compared to this compound.

Bromoform (CHBr₃): Shares similar genotoxic and mutagenic properties but has a higher bromine content.

Dibromochloromethane (CHBr₂Cl): Similar in structure but with different reactivity due to the presence of two bromine atoms.

Biologische Aktivität

Bromodichloromethane (BDCM), a trihalomethane commonly found as a by-product of drinking water disinfection, has garnered attention due to its potential biological effects and health risks. This article provides a detailed overview of the biological activity of BDCM, focusing on its metabolism, toxicological effects, carcinogenicity, and implications for human health.

BDCM is primarily metabolized in the liver through cytochrome P450 enzymes, with CYP2E1 being the predominant isozyme involved. Studies indicate that approximately 90% of BDCM is metabolized by CYP2E1 in humans, with CYP3A4 contributing to the remaining metabolism . The metabolic pathways include:

- Oxidation to Phosgene : This pathway is significant as phosgene is a highly toxic compound that can lead to severe health consequences.

- Glutathione Conjugation : Although quantitatively minor, this pathway produces reactive metabolites that may form DNA adducts, indicating potential genotoxic effects .

The following table summarizes the key metabolic pathways for BDCM:

| Metabolic Pathway | Primary Enzyme(s) | Significance |

|---|---|---|

| Oxidation to Phosgene | CYP2E1 | Major pathway leading to toxicity |

| Glutathione Conjugation | GST T1-1 | Produces reactive metabolites; potential DNA damage |

Toxicological Effects

BDCM has been shown to exert various toxicological effects in animal studies. Key findings include:

- Hepatotoxicity : Significant liver damage has been observed in rats and mice following exposure to BDCM, characterized by increased serum enzymes and histopathological changes such as centrilobular hepatocellular vacuolar degeneration .

- Nephrotoxicity : Similar nephrotoxic effects have been noted, with renal damage being a critical concern .

- Reproductive and Developmental Effects : Evidence suggests that BDCM may disrupt reproductive functions and fetal development. For instance, exposure has been linked to decreased sperm velocity and increased resorptions in animal models .

Carcinogenicity

The carcinogenic potential of BDCM has been evaluated through various studies. The National Toxicology Program (NTP) conducted a two-year bioassay that revealed clear evidence of carcinogenicity in both male and female F344/N rats and B6C3F1 mice. Tumor incidences were significantly elevated in the liver and large intestine:

- Rats : The incidence of large intestine adenocarcinomas was 0/50 in controls versus 45/50 in high-dose males.

- Mice : Hepatic neoplastic nodules were significantly elevated in treated female rats compared to controls .

The following table summarizes key findings from carcinogenicity studies:

| Study Type | Species | Dose (mg/kg/day) | Tumor Findings |

|---|---|---|---|

| NTP Bioassay | F344/N Rats | 0, 50, 100 | Significant increase in liver tumors |

| NTP Bioassay | B6C3F1 Mice | 0, 25, 50 | Increased large intestine tumors |

| Voronin et al. (1987) | CBA x C57Bl/6 Mice | 0.04 - 400 mg/L | Tumors observed but not statistically significant |

Case Studies and Epidemiological Evidence

Epidemiological studies have suggested associations between BDCM exposure and adverse health outcomes. For example, case-control studies have indicated potential links between BDCM levels in drinking water and increased cancer risk . However, the evidence remains inconclusive due to limitations in study design and exposure assessment.

Eigenschaften

IUPAC Name |

bromo(dichloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrCl2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWLUWPQPKEARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrCl2 | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020198 | |

| Record name | Bromodichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorobromomethane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB], COLOURLESS LIQUID. | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromodichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

189 °F at 760 mmHg (NTP, 1992), 90 °C | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, benzene and acetone; slightly soluble in carbon tetrachloride., Very soluble in organic solvents; miscible with chloroform, In water, 3.968X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor) | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.98 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.980 g/cu m 20 °C, 1.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3 | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

50 mmHg at 68 °F (NTP, 1992), 50.0 [mmHg], 50 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 6.6 | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromodichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

75-27-4 | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromodichloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodichloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, bromodichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromodichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodichloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LN464CH2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-67 °F (NTP, 1992), -57 °C | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key toxicological concerns associated with bromodichloromethane?

A1: this compound is considered a potential human carcinogen based on animal studies. [, , ] Research indicates that long-term exposure to BDCM through drinking water has been linked to an increased risk of cancer in organs such as the liver, kidney, and large intestine in rodents. [, ] Further studies have suggested potential associations with adverse pregnancy outcomes, including spontaneous abortion and stillbirth. [, , ]

Q2: Is this compound more toxic than other trihalomethanes?

A2: Studies suggest that this compound might be more toxic than chloroform, another common trihalomethane. [] In rats, BDCM caused more persistent liver toxicity and appeared to be slightly more toxic to the kidney at lower doses compared to chloroform. [] Furthermore, this compound demonstrated a wider spectrum of neoplasms in rodents compared to chloroform and chlorodibromomethane in National Toxicology Program studies. []

Q3: How does this compound compare in toxicity when administered through different routes?

A3: Research indicates that the rate of BDCM delivery impacts its toxicity. [] When administered to mice by oral gavage, a rapid delivery method, BDCM showed higher toxicity, enhanced cell proliferation, and decreased DNA methylation compared to administration through drinking water, a slower delivery method. []

Q4: Are there species-specific differences in the susceptibility to this compound toxicity?

A4: Yes, research shows a significant difference in sensitivity to BDCM-induced pregnancy loss between F344 and Sprague-Dawley (SD) rat strains. [] At similar doses, F344 rats experienced a high incidence of full-litter resorption, while SD rats were unaffected, highlighting the importance of considering strain differences in toxicological studies. []

Q5: What is the proposed mechanism of action for this compound's effects on pregnancy?

A5: Studies in rats suggest that BDCM disrupts luteal responsiveness to luteinizing hormone (LH) during pregnancy. [, ] Exposure to BDCM during the LH-dependent period of pregnancy leads to reduced serum progesterone levels, ultimately causing pregnancy loss. [, ] This effect was preventable by co-administration of an LH agonist, further supporting an LH-mediated mode of action. []

Q6: Does this compound directly impact placental function?

A6: In vitro studies have shown that BDCM can inhibit the differentiation of human placental trophoblast cells, disrupt the formation of syncytiotrophoblasts, and reduce the secretion of chorionic gonadotropin (CG). [] These findings suggest that BDCM may directly target the placenta and contribute to adverse pregnancy outcomes. []

Q7: How is this compound absorbed and distributed in the body?

A7: this compound is readily absorbed through oral ingestion and distributed to various tissues, with significant accumulation observed in the liver and kidney. [, ] Following oral administration in rats, approximately 80-90% of the dose was metabolized within 24 hours. []

Q8: What are the primary routes of this compound elimination?

A8: The major route of BDCM elimination is through metabolism, with 70-80% of the administered dose exhaled as carbon dioxide (CO2) and 3-5% as carbon monoxide (CO). [] Urinary and fecal elimination pathways are relatively minor, accounting for 4-5% and 1-3% of the dose, respectively. []

Q9: How does the vehicle of administration affect this compound pharmacokinetics?

A10: The choice of vehicle can influence BDCM absorption and tissue distribution. [] A physiologically based pharmacokinetic (PBPK) model demonstrated that different vehicles, such as corn oil and 10% Emulphor, resulted in varying oral absorption rates and tissue dosimetry of BDCM in rats. []

Q10: What are the primary sources of this compound in the environment?

A11: this compound primarily forms as a by-product during the chlorination of drinking water. [, , ] It results from the reaction between chlorine used for disinfection and naturally occurring organic matter, such as humic and fulvic acids, in the presence of bromide ions. [, ]

Q11: How does this compound form in swimming pools?

A12: Similar to drinking water treatment, BDCM can form in swimming pools when chlorine used for disinfection reacts with organic matter introduced by swimmers or naturally present in the water. [] Salt addition, particularly sodium chloride used in electrolytic chlorination systems, has been linked to bursts in BDCM concentrations in swimming pools. []

Q12: What analytical techniques are commonly employed to detect and quantify this compound in water samples?

A14: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely used for the analysis of this compound and other trihalomethanes in water samples. [, , , , ] These techniques offer high sensitivity and selectivity for the detection and quantification of these volatile organic compounds.

Q13: What are the challenges in accurately measuring this compound levels in water?

A15: BDCM is a volatile compound, and its concentration can be affected by factors such as temperature, storage time, and the presence of other chemicals in the water. [, ] Ensuring representative sampling, proper sample handling, and appropriate analytical method validation are crucial for obtaining accurate and reliable BDCM measurements.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.